molecular formula C10H6Cl2N2O2 B13721360 2,7-Dichloroquinazoline-4-acetic Acid

2,7-Dichloroquinazoline-4-acetic Acid

Cat. No.: B13721360
M. Wt: 257.07 g/mol
InChI Key: QXIVPAGAENYXMM-UHFFFAOYSA-N
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Description

2,7-Dichloroquinazoline-4-acetic Acid is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroquinazoline-4-acetic Acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, followed by chlorination using a chlorinating agent . The reaction conditions often involve using water as a solvent at temperatures between 20 and 100°C with a pH of 9 to 12 .

Industrial Production Methods: For industrial production, the method described above is scaled up, ensuring the use of non-toxic solvents and accessible raw materials to achieve high reaction yields. This method is advantageous for its applicability to large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dichloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2,7-Dichloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities . The pathways involved often include disruption of DNA synthesis and repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

2-(2,7-dichloroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6-7(3-5)13-10(12)14-8(6)4-9(15)16/h1-3H,4H2,(H,15,16)

InChI Key

QXIVPAGAENYXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N=C2CC(=O)O)Cl

Origin of Product

United States

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